molecular formula C8H8N2O5 B12085995 Ethyl4-formyl-5-nitro-1H-pyrrole-2-carboxylate

Ethyl4-formyl-5-nitro-1H-pyrrole-2-carboxylate

Cat. No.: B12085995
M. Wt: 212.16 g/mol
InChI Key: UWBQNBYCLTVIJR-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a heterocyclic compound with a pyrrole ring structure It is characterized by the presence of an ethyl ester group at the 2-position, a formyl group at the 4-position, and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach involves the use of substituted carbamates and 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .

Industrial Production Methods

Industrial production of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-5-nitro-1H-pyrrole-2-carboxylate.

    Reduction: Ethyl 4-formyl-5-amino-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways and lead to various biochemical effects .

Comparison with Similar Compounds

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives:

Conclusion

Ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

ethyl 4-formyl-5-nitro-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(4-11)7(9-6)10(13)14/h3-4,9H,2H2,1H3

InChI Key

UWBQNBYCLTVIJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)[N+](=O)[O-])C=O

Origin of Product

United States

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